

# reachable workspace RSA test protocol FSHD clinical trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

[Get Quote](#)

## Reachable Workspace (RWS) Assessment Protocol for FSHD

The RWS system is a markerless, 3D motion analysis tool designed to quantify upper extremity (UE) function by measuring the relative surface area (RSA) a person can reach. Its objective and comprehensive nature make it a valuable outcome measure for FSHD clinical trials, where UE impairment is a primary concern [1] [2].

**1. Primary Objective:** To quantitatively evaluate the decline in UE reaching capacity in FSHD patients by measuring the total and quadrant Reachable Workspace Relative Surface Areas (RSAs) [2]. **2. Primary Endpoint:** Change from baseline in total RSA [1]. **3. Secondary & Exploratory Endpoints:** Changes in quadrant RSAs, correlation with patient-reported outcome measures (e.g., UEFI, PROMIS-57), and correlation with quantitative muscle strength (QMT) [1].

## Participant Preparation and Equipment

- **Equipment:** A single depth-ranging sensor (e.g., Microsoft Kinect) and a stable chair without armrests.
- **Positioning:** The participant is seated facing the sensor, with their torso about 1.5 to 2 meters away. The sensor height should be adjusted to the level of the participant's shoulder.

- **Instruction:** Participants are instructed to follow a pre-recorded video or live demonstrator to perform a series of arm movements, keeping the elbow extended and minimizing trunk movement [2].

## Step-by-Step Testing Procedure

The following workflow outlines the standardized testing procedure for acquiring reachable workspace data:



[Click to download full resolution via product page](#)

### Key Procedural Notes:

- **Arm Testing:** The protocol is performed for one arm at a time.

- **Movement Speed:** Participants should follow a consistent, controlled pace.
- **Compensation:** The clinical evaluator must monitor and correct for excessive trunk leaning or rotation [2].
- **Protocol Selection:** Earlier studies used "high" or "low" protocols based on a participant's initial ability, but this has been refined in newer systems to avoid underestimation [1].

## Data Analysis and RSA Calculation

- **Coordinate Transformation:** The 3D hand trajectory data is transformed into a body-centric coordinate system with the shoulder joint as the origin [2].
- **Workspace Quadrants:** The reachable workspace is divided into four quadrants relative to the shoulder: upper-ipsilateral, upper-contralateral, lower-ipsilateral, and lower-contralateral [2].
- **RSA Calculation:** The absolute surface area (m<sup>2</sup>) of the total workspace and each quadrant is calculated and normalized by the square of the individual's arm length to generate the unitless RSA [2]. The formula is:

$$\text{RSA} = (\text{Reachable Workspace Surface Area}) / (\text{Arm Length})^2$$

## RWS Validation and Correlative Data in FSHD

The RWS measure has been robustly validated in multiple studies against key clinical metrics, demonstrating its relevance as a clinical trial endpoint.

**Table 1: Correlation of RWS with Strength and Functional Measures**

| Correlated Measure                     | Study Cohort | Correlation Coefficient (r) | P-value  | Clinical Interpretation                                                                                                   |
|----------------------------------------|--------------|-----------------------------|----------|---------------------------------------------------------------------------------------------------------------------------|
| Quantitative Muscle Strength (QMT) [1] | FSHD (n=175) | 0.70 - 0.72                 | < 0.0001 | Strong linear relationship; every 0.25 decrease in RSA corresponded to an 18-20% drop in median % predicted QMT strength. |

| Correlated Measure                   | Study Cohort | Correlation Coefficient (r) | P-value  | Clinical Interpretation                                                                               |
|--------------------------------------|--------------|-----------------------------|----------|-------------------------------------------------------------------------------------------------------|
| Upper Limb Strength (MVIC) [3]       | FSHD (n=26)  | 0.48                        | 0.0003   | Moderate correlation with combined elbow flexion and shoulder abduction strength.                     |
| Patient-Reported Function (UEFI) [1] | FSHD (n=175) | 0.44 - 0.47                 | < 0.0001 | Moderate linear relationship with self-reported upper extremity function.                             |
| FSHD Evaluation Scale (II+III) [2]   | FSHD (n=22)  | N/A                         | < 0.0001 | RWS RSA decreased progressively with worsening clinical scores (0.473 in FSHD vs. 0.747 in controls). |

Table 2: Psychometric Properties of the RWS System

| Property                    | Result                 | Context                                                                                                                                 |
|-----------------------------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Test-Retest Reliability [3] | R = 0.952 (P < 0.0001) | High reliability in FSHD patients.                                                                                                      |
| Discriminative Ability [2]  | P < 0.0001             | Significantly different RSAs between FSHD and healthy controls.                                                                         |
| Sensitivity to Loading [3]  | Reduction in RSA       | A 500-gram wrist weight caused a greater reduction in RSA in moderately weak FSHD patients, demonstrating sensitivity to detect change. |

## Application in Clinical Trials & Key Considerations

The RWS is recognized as a primary or key secondary endpoint in several ongoing and recent FSHD clinical trials [1]. Understanding its context is critical for trial design.

- **Trial Context:** The RWS was used as a primary outcome in the **losmapimod** registration trial (which was ultimately not effective), and is currently featured in other FDA registration studies (e.g., NCT05397470, NCT05747924, NCT05548556) [1].

- **Clinical Relevance:** Loss of UE strength and function is the most frequently experienced and important symptom for FSHD patients, making RWS a highly patient-centric endpoint [1].
- **Advantages for Trials:** The assessment is quick (under one minute per arm), objective, and provides comprehensive data on UE mobility [1] [2].

## Limitations and Refinements

While robust, the RWS protocol has some limitations to consider:

- **Protocol Misapplication:** Early versions allowed evaluators to choose between "high" and "low" protocols, which sometimes led to underestimation of ability. This has been resolved in the latest system version [1].
- **Trunk Compensation:** The test requires vigilance from the evaluator to prevent participants from using torso movement to compensate for shoulder weakness, which could inflate scores [2].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Strength and functional correlates of reachable workspace ... [sciencedirect.com]
2. Reachable Workspace in Facioscapulohumeral muscular ... [pmc.ncbi.nlm.nih.gov]
3. Reachable workspace reflects dynamometer-measured ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [reachable workspace RSA test protocol FSHD clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#reachable-workspace-rsa-test-protocol-fshd-clinical-trials>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)